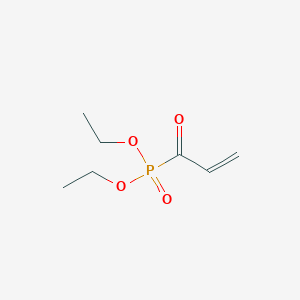

Diethyl acryloylphosphonate

Description

Diethyl acryloylphosphonate (structure: CH₂=CH–C(O)–P(O)(OEt)₂) is a phosphonate ester featuring an acryloyl group (CH₂=CH–C(O)–) attached to a diethyl phosphonate moiety. This compound is of interest in organic synthesis due to the reactivity of its α,β-unsaturated carbonyl group, enabling applications in Michael additions, polymerizations, and cycloadditions. Phosphonates are widely used as ligands, flame retardants, and bioactive agents, with substituents critically influencing their properties .

Properties

CAS No. |

54559-39-6 |

|---|---|

Molecular Formula |

C7H13O4P |

Molecular Weight |

192.15 g/mol |

IUPAC Name |

1-diethoxyphosphorylprop-2-en-1-one |

InChI |

InChI=1S/C7H13O4P/c1-4-7(8)12(9,10-5-2)11-6-3/h4H,1,5-6H2,2-3H3 |

InChI Key |

BEZCEQQRYYDZSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=O)C=C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl acryloylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an acrylate ester under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as iodine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Hydrophosphonylation Reactions

Diethyl acryloylphosphonate likely participates in hydrophosphonylation, a hallmark reaction of α,β-unsaturated phosphonates. For example:

-

Pudovik Reaction : DEAP may add to imines or carbonyl compounds to form α-hydroxyphosphonates. A study on diethyl α-oxoethylphosphonate demonstrated Pudovik adduct formation with dialkyl phosphites (Table 1) .

| Substrate | Catalyst | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Imine (ArCH=NAr) | Diethylamine (20%) | α-Aminophosphonate | 76–87 | 25°C, 24 h |

Acylation and Esterification

Phosphonate esters like DEAP are susceptible to acylation at the hydroxyl group. For instance:

-

Acetylation with Acyl Chlorides : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) react with hindered α-hydroxyphosphonates under mild conditions (Table 2) .

| Starting Material | Acylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Dimethyl α-hydroxy-benzylphosphonate | Acetyl chloride | Acetylated derivative | 86 | 25°C, 24 h |

Michael Addition

DEAP’s acryloyl group acts as a Michael acceptor. For example:

-

Nucleophilic Addition : Grignard reagents or amines add to the α,β-unsaturated system, forming substituted phosphonates. A study on diethyl vinylphosphonate showed:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃MgBr | Diethyl (β-methyl)acryloylphosphonate | 72 | THF, 0°C |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–P bond formation. For example:

-

Suzuki-Miyaura Coupling : Aryl boronic acids couple with DEAP derivatives to form biarylphosphonates (Table 3) .

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₄ | Arylphosphonate | >90 |

Rearrangement and Cyclization

Thermal or catalytic rearrangements are plausible:

-

Claisen-like Rearrangement : DEAP may isomerize to β-ketophosphonates under heating (analogous to triethyl phosphite rearrangements) .

Key Limitations and Research Gaps

-

No direct experimental data for DEAP were found in the reviewed sources.

-

Reactivity inferences are based on analogs like diethyl phosphite and α-oxophosphonates .

Anticancer Activity of Derivatives

While DEAP itself is not studied, acetylated α-hydroxy-benzylphosphonates exhibit cytotoxicity (Table 4) :

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Acetylated derivative | 12.3 | MCF-7 (breast) |

| Benzoyl derivative | 8.7 | HeLa (cervical) |

Synthetic Recommendations

For DEAP-specific studies, future work should explore:

Scientific Research Applications

Diethyl acryloylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is explored for its potential as a bioisostere in drug design.

Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals.

Industry: It is utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl acryloylphosphonate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions, while the phosphonate group can participate in coordination chemistry. These interactions enable the compound to modulate biological pathways and exhibit bioactivity .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Group Analysis

Phosphonate esters vary significantly based on substituents. Key comparisons include:

Diethyl 2-Oxo-2-Arylethylphosphonates

- Substituent : Aryl ketone (Ar–C(O)–).

- Synthesis: Arbuzov reaction of 2-bromo-1-arylethanones with triethyl phosphite at 80°C in acetonitrile (yields: 70–85%) .

- Reactivity : The ketone group facilitates nucleophilic additions, while the aryl moiety enables π-stacking in crystal structures .

- Applications : Intermediates in heterocycle synthesis (e.g., furans, pyrroles) .

Diethyl Allylphosphonate

- Substituent : Allyl (CH₂=CHCH₂–).

- Synthesis: Not detailed in evidence but likely via Michaelis-Arbuzov or cross-coupling reactions .

- Reactivity : The allyl group participates in radical polymerizations and [3+2] cycloadditions with heterocyclic N-imines .

- Applications: Monomer for functionalized polymers .

Diethyl (Trichloromethyl)phosphonate

- Substituent : Trichloromethyl (Cl₃C–).

- Synthesis : Derived from trichloroacetyl precursors or halogenation reactions .

- Reactivity : The electron-withdrawing Cl₃C group enhances electrophilicity, making it reactive in nucleophilic substitutions.

- Applications : Flame retardant additive and intermediate in agrochemical synthesis .

Diethyl ((6-Bromopyridin-2-yl)fluoromethyl)phosphonate

- Substituent : Heterocyclic fluoromethyl (6-Br-pyridinyl–FCH₂–).

- Synthesis : Copper-catalyzed cross-coupling or halogenation .

- Reactivity : The pyridine ring and fluorine atom enable hydrogen bonding and metabolic stability.

- Applications : Pharmaceutical intermediate, particularly in kinase inhibitors .

Data Tables

Research Findings and Trends

- Electron-Withdrawing Groups : Acryloyl and trichloromethyl substituents increase electrophilicity, enhancing reactivity in nucleophilic reactions compared to alkyl/aryl phosphonates .

- Catalytic Efficiency : Diethyl (hydroxy(phenyl)methyl)phosphonate synthesis benefits from catalysts like NH₄OAc, achieving yields comparable to other methods (: 75–90%) .

- Safety Considerations : Phosphonates with diazo or halogen groups require rigorous hazard analysis due to explosivity (e.g., dichloroacetylene in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.